molecular formula C10H11N5O3 B1614830 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol CAS No. 20535-04-0

2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol

Cat. No. B1614830
CAS RN: 20535-04-0
M. Wt: 249.23 g/mol
InChI Key: OGHMFWYXBZGWRH-UHFFFAOYSA-N
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Description

2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol, also known as AMO-1618, is a synthetic compound that has been developed for scientific research purposes. This compound has shown potential in various applications, including cancer research, drug discovery, and biochemical studies.

Mechanism of Action

The mechanism of action of 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in DNA synthesis. By inhibiting this enzyme, this compound can prevent the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting dihydrofolate reductase, this compound has been shown to inhibit the activity of other enzymes and proteins, including thymidylate synthase and serine hydroxymethyltransferase. These effects can lead to decreased DNA synthesis and cell growth. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, and it has a high degree of purity. Additionally, this compound has been shown to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of this compound. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications. Additionally, this compound may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on 2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol. One area of interest is in cancer research, where this compound could be used in combination with other drugs to improve treatment outcomes. Additionally, this compound could be used in drug discovery studies to identify new drug targets and potential therapeutic agents. Further research is also needed to fully understand the mechanisms of action of this compound and its potential applications in other areas of scientific research.

Scientific Research Applications

2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol has shown potential in various scientific research applications. One of the main applications is in cancer research, where it has been shown to inhibit the growth of cancer cells. This compound has also been used in drug discovery studies to identify new drug targets and potential therapeutic agents. Additionally, this compound has been used in biochemical studies to investigate the mechanisms of action of various enzymes and proteins.

properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHMFWYXBZGWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297965
Record name 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20535-04-0
Record name NSC119842
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol
Reactant of Route 2
2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol
Reactant of Route 3
2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol
Reactant of Route 4
2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol
Reactant of Route 5
2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol
Reactant of Route 6
2-(6-Aminopurin-9-yl)-5-methylideneoxolane-3,4-diol

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